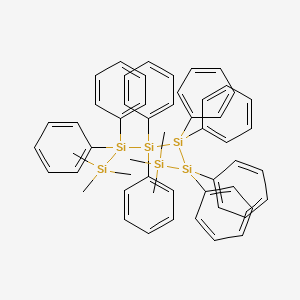
Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane: is a unique organosilicon compound with the molecular formula C54H58Si6 and a molecular weight of 875.58 g/mol This compound is characterized by its six silicon atoms, each bonded to phenyl and methyl groups, forming a highly symmetrical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Applications De Recherche Scientifique
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione
- 1,1,1,6,6,6-hexaphenyl-3-methyl-3-hexene
- 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane
- 1,1,1,6,6,6-hexaphenyl-hexane-2,5-dione
Uniqueness: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane stands out due to its highly symmetrical structure and the presence of multiple silicon atoms. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89634-96-8 |
|---|---|
Formule moléculaire |
C54H58Si6 |
Poids moléculaire |
875.5 g/mol |
Nom IUPAC |
[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3 |
Clé InChI |
IXJFUGGPAKDQJD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















